molecular formula C21H21N3O2S B2453026 N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 941978-18-3

N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2453026
CAS No.: 941978-18-3
M. Wt: 379.48
InChI Key: PPRRDFGNUQBBTC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazine ring, followed by the introduction of the thioacetamide group and the aromatic substituents. Common reagents used in these reactions include ethylbenzene, p-toluidine, and various sulfur-containing compounds. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide include other thioacetamide derivatives and pyrazine-containing molecules. Examples include:

  • N-(4-methylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide
  • N-(4-chlorophenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-3-16-6-8-17(9-7-16)23-19(25)14-27-20-21(26)24(13-12-22-20)18-10-4-15(2)5-11-18/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRRDFGNUQBBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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